2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide
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Description
Molecular Structure Analysis
CTC’s molecular formula is C₁₅H₁₄ClN₃O₂S . Its three-dimensional structure reveals a five-membered cyclopentane ring fused to a thiazole ring . The chlorophenyl group extends from the cyclopentane ring, conferring specific properties. The carboxamide functional groups play a crucial role in its biological interactions .
Chemical Reactions Analysis
CTC exhibits reactivity typical of amides and thiazoles. It can undergo hydrolysis , acylation , and condensation reactions. Researchers have explored its behavior under various conditions, including acidic and basic environments. These reactions influence its stability and pharmacological properties .
Physical and Chemical Properties Analysis
Mechanism of Action
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-11-5-3-10(4-6-11)16(7-1-2-8-16)14(22)20-15-19-12(9-23-15)13(18)21/h3-6,9H,1-2,7-8H2,(H2,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOGHVBSDMMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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